molecular formula C16H16O3S B097189 2-Indanyl p-toluenesulfonate CAS No. 17783-69-6

2-Indanyl p-toluenesulfonate

Cat. No.: B097189
CAS No.: 17783-69-6
M. Wt: 288.4 g/mol
InChI Key: QUYCPYFNAZEWOT-UHFFFAOYSA-N
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Scientific Research Applications

2-Indanyl p-toluenesulfonate is used in various scientific research applications, including:

Safety and Hazards

When handling 2-Indanyl p-toluenesulfonate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It should not be released into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Indanyl p-toluenesulfonate can be synthesized through the reaction of 2-indanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is as follows:

2-Indanol+p-Toluenesulfonyl chloride2-Indanyl p-toluenesulfonate+HCl\text{2-Indanol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Indanol+p-Toluenesulfonyl chloride→2-Indanyl p-toluenesulfonate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Indanyl p-toluenesulfonate primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. This makes it useful in various nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions to replace the tosylate group.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the indanyl moiety can undergo such transformations under appropriate conditions.

Major Products

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reacting with an amine would yield an indanyl amine derivative, while reacting with an alcohol would produce an indanyl ether.

Mechanism of Action

The mechanism of action of 2-Indanyl p-toluenesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce different functional groups into the indanyl moiety.

Comparison with Similar Compounds

Similar Compounds

  • Indan-2-yl tosylate
  • Indan-2-yl toluene-p-sulfonate
  • Indan-2-yl p-toluenesulphonate

Uniqueness

2-Indanyl p-toluenesulfonate is unique due to its specific structure, which combines the indanyl moiety with the tosylate group. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis. Compared to other tosylates, it offers distinct reactivity patterns due to the presence of the indanyl ring, which can influence the outcome of substitution reactions.

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYCPYFNAZEWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427371
Record name 2-Indanyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17783-69-6
Record name 2-Indanyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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